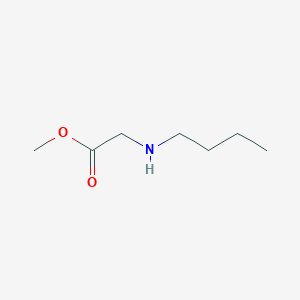
Methyl 2-(butylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(butylamino)acetate is an organic compound with the molecular formula C7H15NO2 It is an ester derivative of butylamine and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 2-(butylamino)acetate can be synthesized through the esterification of butylamine with methyl chloroacetate. The reaction typically involves the use of a base such as sodium hydroxide to neutralize the hydrochloric acid formed during the reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced separation techniques, such as distillation and crystallization, can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or amides.
Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids, amides.
Reduction: Primary amines, alcohols.
Substitution: Various substituted esters and amines.
Scientific Research Applications
Methyl 2-(butylamino)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and amines.
Industry: It is used in the production of specialty chemicals and as a building block for various industrial processes.
Mechanism of Action
The mechanism of action of methyl 2-(butylamino)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester functional group can undergo hydrolysis to release butylamine and acetic acid, which can then participate in various biochemical pathways. The amine group can interact with neurotransmitter receptors, potentially influencing neurological functions.
Comparison with Similar Compounds
Methyl 2-(tert-butylamino)acetate: Similar in structure but with a tert-butyl group instead of a butyl group.
Ethyl 2-(butylamino)acetate: Similar ester but with an ethyl group instead of a methyl group.
Methyl 2-(propylamino)acetate: Similar ester but with a propyl group instead of a butyl group.
Uniqueness: Methyl 2-(butylamino)acetate is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile for various research and industrial applications.
Properties
Molecular Formula |
C7H15NO2 |
|---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
methyl 2-(butylamino)acetate |
InChI |
InChI=1S/C7H15NO2/c1-3-4-5-8-6-7(9)10-2/h8H,3-6H2,1-2H3 |
InChI Key |
RCURUBANPMAFGS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















